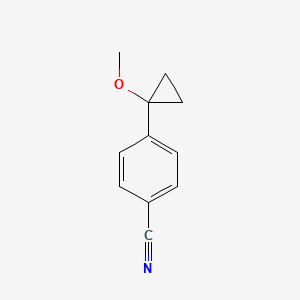
4-(1-Methoxycyclopropyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methoxycyclopropyl)benzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, where a methoxycyclopropyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(1-Methoxycyclopropyl)benzonitrile involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldehyde oxime, which is then dehydrated to produce 4-methoxybenzonitrile . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a “one-pot” method. This involves oximating 4-methoxybenzaldehyde in an organic solvent in the presence of an oximating agent, followed by dehydration with a dehydrating agent . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
4-(1-Methoxycyclopropyl)benzonitrile undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Typically performed using palladium on carbon (Pd/C) as a catalyst in a stirred autoclave.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for introducing halogen atoms.
Major Products Formed
科学研究应用
4-(1-Methoxycyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and coatings.
作用机制
The mechanism of action of 4-(1-Methoxycyclopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Methoxybenzonitrile: A simpler analogue with a methoxy group directly attached to the benzene ring.
4-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a methoxycyclopropyl group.
4-Chlorobenzonitrile: Features a chlorine atom in place of the methoxycyclopropyl group.
Uniqueness
4-(1-Methoxycyclopropyl)benzonitrile is unique due to the presence of the methoxycyclopropyl group, which imparts distinct chemical and physical properties compared to its simpler analogues
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
4-(1-methoxycyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |
InChI 键 |
DWLPTSLRCSXMDP-UHFFFAOYSA-N |
规范 SMILES |
COC1(CC1)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















